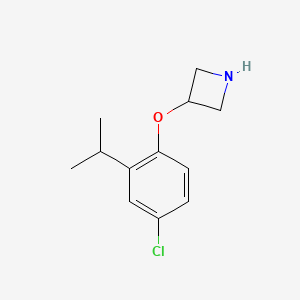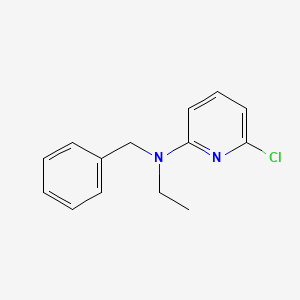
Acide 3-méthyl-2-(1H-pyrazol-1-YL)benzoïque
Vue d'ensemble
Description
3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C11H10N2O2 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 1H-pyrazol-1-yl group at the 2-position and a methyl group at the 3-position
Applications De Recherche Scientifique
3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit antimicrobial activity , suggesting potential targets within microbial cells.
Mode of Action
It’s known that similar compounds can inhibit the growth of certain strains of bacteria .
Biochemical Pathways
Similar compounds have been reported to interfere with bacterial growth , suggesting that they may disrupt essential biochemical pathways in these organisms.
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity , suggesting that they may disrupt essential cellular processes in microbes.
Analyse Biochimique
Biochemical Properties
3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity and reducing inflammation . Additionally, 3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid can bind to specific proteins, altering their conformation and function . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, 3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting their activity or altering their function . This binding can lead to enzyme inhibition, reducing the catalytic activity of enzymes involved in inflammatory pathways . Additionally, 3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid remains stable under certain conditions, but can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid vary with different dosages in animal models. At low doses, the compound has been shown to have anti-inflammatory effects, reducing inflammation and pain . At higher doses, 3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid can cause toxic effects, including liver and kidney damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and activity, affecting its therapeutic potential . Additionally, 3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active transport mechanisms, allowing it to accumulate in specific tissues . The distribution of 3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid within the body can influence its therapeutic effects and toxicity . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects . Targeting signals and post-translational modifications can direct 3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid to these compartments, influencing its activity and function . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3-methylbenzoic acid with 1H-pyrazole under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of 3-methylbenzoic acid and the nitrogen atom of 1H-pyrazole .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-(1H-pyrazol-1-yl)terephthalic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 3-methyl-2-(1H-pyrazol-1-yl)benzyl alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include 2-(1H-pyrazol-1-yl)terephthalic acid, 3-methyl-2-(1H-pyrazol-1-yl)benzyl alcohol, and various substituted derivatives of 3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid include:
- 3-Methyl-2-(1H-imidazol-1-yl)benzoic acid
- 3-Methyl-2-(1H-triazol-1-yl)benzoic acid
- 3-Methyl-2-(1H-tetrazol-1-yl)benzoic acid
Uniqueness
What sets 3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid apart from these similar compounds is its specific substitution pattern and the presence of the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
3-methyl-2-pyrazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-4-2-5-9(11(14)15)10(8)13-7-3-6-12-13/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZWVSIXBFPESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394646.png)
![2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1394647.png)





![2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394658.png)

